molecular formula C20H19NO5 B4317929 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid

Cat. No.: B4317929
M. Wt: 353.4 g/mol
InChI Key: KJQRYVOOUYQWOG-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid is a complex organic compound that features both isoindoline and phenylpropanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Attachment of the Phenylpropanoic Acid Group: This step may involve a Friedel-Crafts acylation reaction followed by esterification and subsequent hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isoindoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the isoindoline structure.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the phenyl ring or the isoindoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent for certain diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride Derivatives: Compounds with similar isoindoline structures.

    Phenylpropanoic Acid Derivatives: Compounds with similar phenylpropanoic acid moieties.

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12(2)26-14-9-7-13(8-10-14)17(11-18(22)23)21-19(24)15-5-3-4-6-16(15)20(21)25/h3-10,12,17H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQRYVOOUYQWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-isopropoxyphenyl)propanoic acid

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